-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
[(1-methyl-1H-pyrazol-4-yl)methyl]({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features two pyrazole rings, each substituted with different functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is:
Formation of the pyrazole rings: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Coupling of the pyrazole rings: The two substituted pyrazole rings can be coupled using a suitable linker, such as a methylene bridge, through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Alkylated pyrazole derivatives.
Applications De Recherche Scientifique
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme mechanisms or as a ligand in the development of metal-based drugs.
Mécanisme D'action
The mechanism of action of (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoroethyl group can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
(1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can be compared with other pyrazole derivatives such as:
1-methyl-1H-pyrazole: Lacks the trifluoroethyl group, making it less specific in its interactions.
1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group, which may affect its binding properties.
1,3-dimethyl-1H-pyrazole: Contains two methyl groups, which can alter its reactivity and binding characteristics.
The unique combination of the methyl and trifluoroethyl groups in (1-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14F3N5 |
|---|---|
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
1-(1-methylpyrazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C11H14F3N5/c1-18-6-9(4-16-18)2-15-3-10-5-17-19(7-10)8-11(12,13)14/h4-7,15H,2-3,8H2,1H3 |
Clé InChI |
GPGVJJPIODSGRI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)CNCC2=CN(N=C2)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


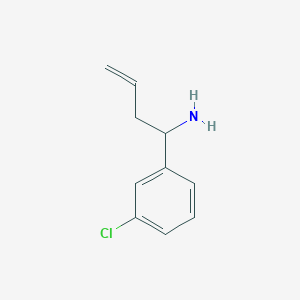
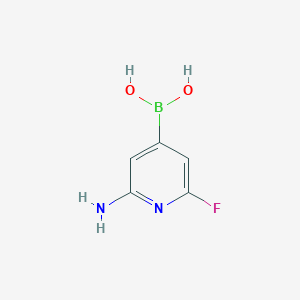
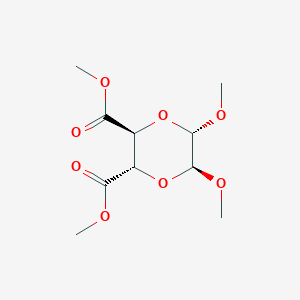
![(R)-5-Amino-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B11756518.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756523.png)
![8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11756529.png)
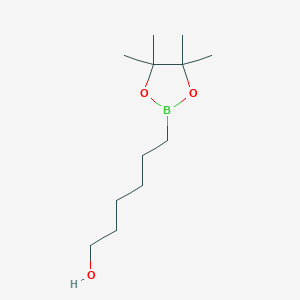
![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)

![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
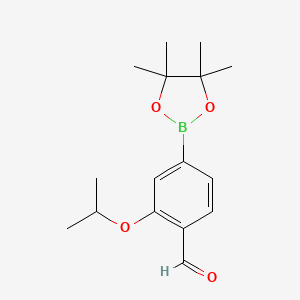
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)


